Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate
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Overview
Description
Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate: is a synthetic organic compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate typically involves the reaction of 4-chloro-2-phenylthiazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .
Scientific Research Applications
Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparison with Similar Compounds
- Ethyl 3-(4-chloro-2-methylthiazol-5-yl)propanoate
- Ethyl 3-(4-chloro-2-ethylthiazol-5-yl)propanoate
- Ethyl 3-(4-chloro-2-isopropylthiazol-5-yl)propanoate
Comparison: Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s stability and may contribute to its biological activity compared to its methyl, ethyl, and isopropyl analogs .
Biological Activity
Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its significant pharmacological properties. The synthesis typically involves reactions such as the Knoevenagel condensation and alkylation, leading to derivatives that exhibit varied biological activities. The presence of the 4-chloro and phenyl groups on the thiazole moiety is crucial for enhancing its pharmacological profile.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in various cell lines.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported that compounds with thiazole rings exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. This compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial efficacy.
Key Findings
- Activity Against Drug-resistant Strains :
- Potential as an Antifungal Agent :
Summary of Biological Activities
Properties
Molecular Formula |
C14H14ClNO2S |
---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
ethyl 3-(4-chloro-2-phenyl-1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C14H14ClNO2S/c1-2-18-12(17)9-8-11-13(15)16-14(19-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
PLLHOKPIVLZTQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C(S1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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